1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
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Overview
Description
1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole is a heterocyclic organic compound with the molecular formula C10H19N It is a derivative of isoindole, characterized by the presence of two methyl groups at positions 1 and 3, and a fully saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a diene, the compound can be synthesized through a series of hydrogenation and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and catalytic systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs or the removal of functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to specific sites, altering the activity of target molecules, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydroindole: A closely related compound with similar structural features but different reactivity and applications.
3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Another heterocyclic compound with distinct chemical properties and uses.
Azulene derivatives: Compounds with a similar ring system but different functional groups and biological activities.
Uniqueness
1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole is unique due to its specific substitution pattern and fully saturated ring system, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1,3-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h7-11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPKEBRRTVRLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCCC2C(N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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